Monomyristin

Catalog No.
S568378
CAS No.
589-68-4
M.F
C17H34O4
M. Wt
302.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monomyristin

CAS Number

589-68-4

Product Name

Monomyristin

IUPAC Name

2,3-dihydroxypropyl tetradecanoate

Molecular Formula

C17H34O4

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3

InChI Key

DCBSHORRWZKAKO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)O

Synonyms

Tetradecanoic Acid 2,3-Dihydroxypropyl Ester; (±)-2,3-Dihydroxypropyl Tetradecanoate; 1-Monomyristin; 1-Monomyristoyl-rac-glycerol; 1-Monotetradecanoylglycerol; Glycerol 1-monotetradecanoate; Glycerol 1-Myristate; Glycerol α-Monomyristate; Glyceryl M

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)O

Antibacterial and Antifungal Activity

Studies have investigated the potential of monomyristin as an antimicrobial agent. Research suggests that it exhibits activity against various bacteria and fungi, including:

  • Staphylococcus aureus: A common bacterium responsible for skin infections, pneumonia, and other illnesses Source: )
  • Aggregatibacter actinomycetemcomitans: A bacterium associated with aggressive periodontitis Source: )
  • Candida albicans: A fungus commonly associated with yeast infections Source: )

The mechanism of action by which monomyristin exerts its antimicrobial effects is still being elucidated, but research suggests it may disrupt the cell membranes of bacteria and fungi Source: .

Other Potential Applications

Preliminary research suggests that monomyristin may have other potential applications, including:

  • Enhancing drug delivery: Monomyristin's ability to interact with cell membranes is being explored for its potential to improve the delivery of therapeutic drugs Source:
  • Immunomodulatory effects: Some studies suggest that monomyristin may modulate the immune system, but further research is needed to understand its specific effects Source:

Monomyristin is a monoacylglyceride, a type of fat molecule formed by attaching a fatty acid (myristic acid in this case) to a glycerol backbone []. It is found in various natural sources, including milk, coconut oil, and nutmeg []. Monomyristin has gained attention for its potential antimicrobial activity and surfactant properties, making it a subject of research in various fields.


Molecular Structure Analysis

Monomyristin has a simple yet intriguing structure. It consists of a glycerol molecule (C3H5(OH)3) with a myristic acid chain (CH3(CH2)12COOH) attached at one of its hydroxyl groups (C-1 position) through an ester bond []. This structure is responsible for its amphiphilic nature, meaning it has both a hydrophilic (water-loving) glycerol head and a hydrophobic (water-hating) myristate tail.


Chemical Reactions Analysis

Synthesis

Monomyristin can be synthesized through various methods, including:

  • Acylation: Glycerol reacts with myristic acid in the presence of an acid catalyst, forming monomyristin and water [].

CH3(CH2)12COOH + HOCH2CH(OH)CH2OH -> CH3(CH2)12COOCH2CH(OH)CH2OH + H2O (Eq. 1)

  • Enzymatic synthesis: Enzymes like lipases can be used to catalyze the esterification reaction between glycerol and myristic acid [].

Decomposition

Monomyristin can undergo hydrolysis under acidic or basic conditions, breaking down into glycerol and myristic acid [].

CH3(CH2)12COOCH2CH(OH)CH2OH + H2O -> CH3(CH2)12COOH + HOCH2CH(OH)CH2OH (Eq. 2)

Other reactions

Monomyristin can also participate in reactions typical of monoacylglycerides, such as forming micelles in aqueous solutions due to its amphiphilic nature [].


Physical And Chemical Properties Analysis

  • Melting point: 58-62 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and chloroform []
  • Appearance: White to off-white powder []

Monomyristin's antimicrobial activity is a subject of ongoing research. Studies suggest it might disrupt bacterial membranes due to its amphiphilic nature. The myristate tail interacts with the hydrophobic core of the membrane, while the glycerol head remains in the aqueous environment, potentially causing membrane leakage and impairing bacterial function []. However, the exact mechanism needs further investigation.

XLogP3

5.2

Other CAS

27214-38-6
75685-84-6
589-68-4

Wikipedia

Monomyristin

Use Classification

Cosmetics -> Emollient; Emulsifying

General Manufacturing Information

Tetradecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE

Dates

Modify: 2023-08-15

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